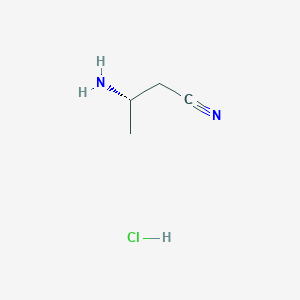
(S)-3-Aminobutanenitrile hydrochloride
Vue d'ensemble
Description
“(S)-3-Aminobutanenitrile hydrochloride” likely refers to a compound that contains an amino group (-NH2) and a nitrile group (-CN) attached to a butane backbone. The “(S)” indicates it’s a specific stereoisomer of this compound. Hydrochloride refers to the presence of a hydrochloric acid moiety, which is often used to improve the solubility of organic compounds .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-3-Aminobutanenitrile hydrochloride” would likely involve a four-carbon chain (butane) with an amino group and a nitrile group attached. The exact positions of these groups on the chain, and the configuration around the chiral center, would depend on the specific compound .Chemical Reactions Analysis
Amines and nitriles are both reactive groups. Amines can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions. Nitriles can undergo hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-3-Aminobutanenitrile hydrochloride” would depend on its specific structure. Factors that could influence these properties include the presence and position of the functional groups, the stereochemistry of the compound, and the presence of the hydrochloride moiety .Applications De Recherche Scientifique
Synthesis and Stability : (S)-3-Aminobutanenitrile hydrochloride is a key intermediate in synthesizing therapeutic agents for neurological disorders like Parkinson’s and Alzheimer’s diseases. It's also a precursor for pyrroline and pyrrolidine. A study by Capon et al. (2020) focused on improving its synthesis and confirmed its instability at room temperature, hence recommending its hydrochloride salt form for stable storage (Capon, Avery, Purdey, & Abell, 2020).
Pharmacological Activity of Derivatives : Research by Vasil'eva et al. (2016) explored the synthesis of 3,4-disubstituted aminobutyric acids, derivatives of (S)-3-Aminobutanenitrile hydrochloride. They noted the potential pharmacological applications of these derivatives, particularly in synthesizing compounds like Phenibut and Baclofen, which have nootropic and myorelaxant properties respectively (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Enantiomer Pharmacology : Witczuk et al. (1980) studied the enantiomers of 3-(p-Chlorophenyl)-4-aminobutanoic acid, a structurally similar compound. They found significant differences in pharmacological activity between the enantiomers, highlighting the importance of stereoselectivity in drug development (Witczuk, Khaunina, & Kupryszewski, 1980).
Lipase-Catalyzed Enantiomer Separation : Kamal et al. (2007) described a method for the enantiomer separation of 3-Hydroxy-4-(tosyloxy)butanenitrile, related to (S)-3-Aminobutanenitrile hydrochloride. This process involves enzymatic resolution, indicating the potential for biocatalytic approaches in synthesizing enantiomerically pure compounds (Kamal, Khanna, & Krishnaji, 2007).
Green Synthesis : Weiss et al. (2010) developed a greener synthesis process for (S)-3-Aminobutanoic acid, focusing on environmental impact and efficiency. This study represents a step towards more sustainable methods in the pharmaceutical industry (Weiss, Brinkmann, & Gröger, 2010).
Synthesis of β-Aminoketones : Makarova et al. (2002) synthesized 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, related to (S)-3-Aminobutanenitrile hydrochloride. Their work contributes to the synthesis of complex aminoketones, highlighting the versatility of amino butanenitriles in organic synthesis (Makarova, Moiseev, & Zemtsova, 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-aminobutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOMYYHJZHVWDF-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminobutanenitrile hydrochloride | |
CAS RN |
1073666-54-2 | |
| Record name | (3S)-3-aminobutanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















